tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate

Catalog No.
S13978655
CAS No.
M.F
C18H36N2O5
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethy...

Product Name

tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate

Molecular Formula

C18H36N2O5

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22)

InChI Key

XHFVVTHJKBPXET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C

Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is a complex organic compound with significant applications in synthetic chemistry and biological research. Its molecular formula is C₁₈H₃₆N₂O₅, and it features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to safeguard amine functionalities during

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The carbamate functionality can be reduced to yield an amine.
  • Substitution: The hydroxyl group can be replaced with other functional groups, enhancing the compound's versatility.

Common reagents for these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and tosyl chloride for substitution reactions .

Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate exhibits notable biological activity. It serves as a precursor in the synthesis of fluorescent probes that are used to study protein interactions and cellular processes. Additionally, it has been investigated for its potential as an inhibitor of deoxyhypusine synthase, an enzyme involved in the post-translational modification of proteins, which plays a critical role in cellular signaling and proliferation .

The synthesis of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate typically involves the reaction of 6-amino-1-hexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the introduction of the tert-butoxycarbonyl group while protecting the amine functionality during subsequent reactions. Industrial production may involve optimized conditions to enhance yield and purity .

This compound is widely used across various fields:

  • Organic Synthesis: It acts as a building block in the synthesis of complex organic molecules.
  • Biological Research: It is utilized in creating fluorescent probes for studying protein interactions and cellular processes.
  • Medicinal Chemistry: The compound is explored for developing enzyme inhibitors, particularly those affecting protein modification pathways.
  • Chemical Industry: It serves as an intermediate in pharmaceuticals and agrochemicals production .

Interaction studies involving tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate focus on its role in biochemical pathways and its interactions with various biomolecules. These studies are crucial for understanding its mechanism of action as a protecting group and its potential effects on enzyme activity and protein function .

Several compounds share structural similarities with tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate. Here are some notable examples:

Compound NameKey Functional GroupsUnique Features
Tert-butyl N-(6-aminohexyl)carbamateAmino groupMore reactive due to the presence of amino group
Tert-butyl N-(6-hydroxyhexyl)carbamateHydroxyl groupProvides opportunities for further chemical modifications
Tert-butyl N-(6-bromohexyl)carbamateBromo groupSuitable for cross-coupling reactions
Tert-butyl (2-aminoethyl)carbamateAmino groupSimpler structure, less sterically hindered

The uniqueness of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate lies in its combination of both hydroxyl and carbamate functionalities, which allows for diverse reactivity patterns not found in other similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.26242225 g/mol

Monoisotopic Mass

360.26242225 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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